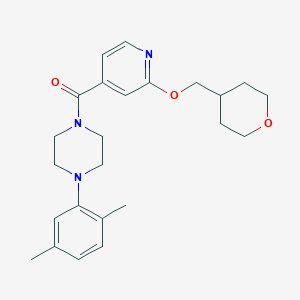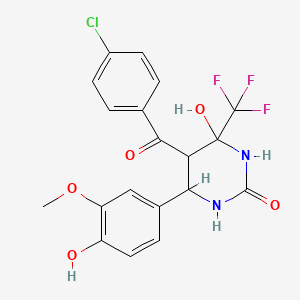
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including drug discovery and development, as well as in biochemical and physiological research.
Aplicaciones Científicas De Investigación
Anticancer Applications
Several novel sulfonamide derivatives have shown promising anticancer activities against a range of human cancer cell lines. For instance, Rathish et al. (2012) synthesized pyridazinone derivatives with a benzenesulfonamide moiety, one of which displayed significant activity against leukemia and non-small cell lung cancer cell lines with low GI(50) values, indicating its potential as a lead compound for new anticancer agents (Rathish et al., 2012). Similarly, Motavallizadeh et al. (2014) investigated N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, finding that some exhibited high antiproliferative activity against breast cancer and neuroblastoma cell lines, suggesting their utility in developing new anticancer agents (Motavallizadeh et al., 2014).
Antimicrobial and Antifungal Activities
Sulfonamide derivatives have also been explored for their antimicrobial and antifungal potentials. Sarvaiya et al. (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds, evaluating them for antimicrobial activity against various bacteria and fungi, indicating the broad spectrum of biological activities these compounds can exhibit (Sarvaiya et al., 2019). Moreover, Qandil et al. (2008) synthesized benzenesulfonamides with imidazole or triazole rings, showing them to be effective anticandidal agents, which could provide a basis for developing new treatments for fungal infections (Qandil et al., 2008).
Enzyme Inhibition for Therapeutic Applications
Compounds similar to N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide have been studied for their enzyme inhibition properties, which are crucial for therapeutic applications, especially in treating diseases like Alzheimer's and cancer. Alafeefy et al. (2015) investigated sulfonamides incorporating various moieties as inhibitors of carbonic anhydrase isozymes, essential for physiological functions and implicated in several diseases, showing that these compounds can significantly inhibit these enzymes (Alafeefy et al., 2015).
Propiedades
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3S/c14-13(15,16)10-4-1-2-5-11(10)23(21,22)18-8-9-19-12(20)6-3-7-17-19/h1-7,18H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCLGULMCZDGGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furan-2-yl-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2708449.png)
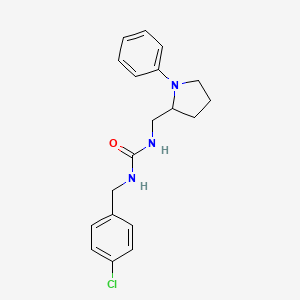

![Tert-butyl N-[(2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propyl]carbamate](/img/structure/B2708455.png)
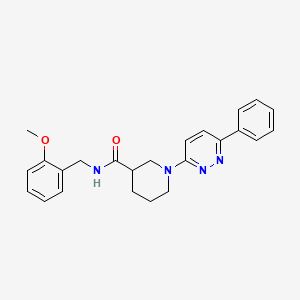
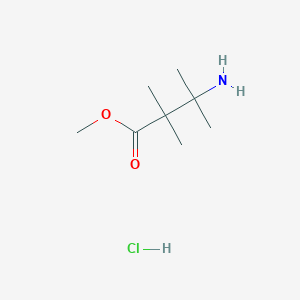
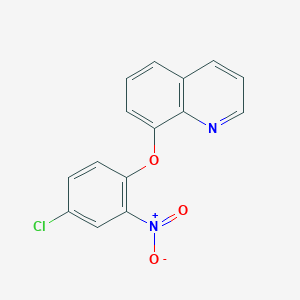
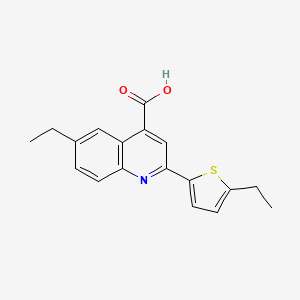
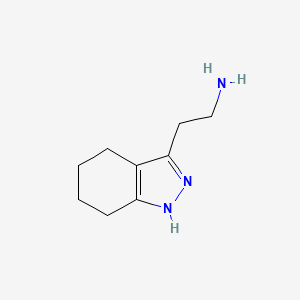
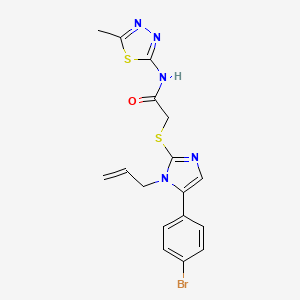
![Ethyl 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2708465.png)
